molecular formula C28H48N2O6Si2 B2535885 5,5'-Bis(triisopropoxysilyl)-2,2'-bipyridine CAS No. 1569022-20-3

5,5'-Bis(triisopropoxysilyl)-2,2'-bipyridine

Cat. No.: B2535885
CAS No.: 1569022-20-3
M. Wt: 564.87
InChI Key: JTABWEWLYYZCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5'-Bis(triisopropoxysilyl)-2,2'-bipyridine is a bipyridine derivative functionalized with triisopropoxysilyl groups at the 5,5' positions. This compound is primarily utilized as a precursor for synthesizing bipyridine-bridged periodic mesoporous organosilicas (PMOs) via sol-gel processes . Its structure enables the formation of crystalline pore walls in PMOs, which exhibit high specific surface areas (739 m²/g) and uniform pore diameters (3.8 nm) after surfactant removal . The triisopropoxysilyl groups facilitate hydrolysis and condensation reactions, making it a critical building block for designing functional materials in catalysis, gas adsorption, and nanotechnology .

Properties

IUPAC Name

tri(propan-2-yloxy)-[6-[5-tri(propan-2-yloxy)silylpyridin-2-yl]pyridin-3-yl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48N2O6Si2/c1-19(2)31-37(32-20(3)4,33-21(5)6)25-13-15-27(29-17-25)28-16-14-26(18-30-28)38(34-22(7)8,35-23(9)10)36-24(11)12/h13-24H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTABWEWLYYZCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](C1=CN=C(C=C1)C2=NC=C(C=C2)[Si](OC(C)C)(OC(C)C)OC(C)C)(OC(C)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48N2O6Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation of 2,2'-Bipyridine

The synthesis begins with the lithiation of 2,2'-bipyridine using n-butyllithium in diethyl ether at -95°C under an inert atmosphere. This step employs Schlenk techniques to prevent moisture and oxygen contamination, critical for maintaining the reactivity of the lithiated intermediate. The reaction proceeds for 1 hour at -95°C, followed by a 0.5-hour equilibration period to ensure complete deprotonation at the 5- and 5'- positions of the bipyridine backbone.

Key Considerations :

  • The use of cryogenic temperatures (-95°C) minimizes side reactions, such as oligomerization or decomposition of the lithiated species.
  • Diethyl ether serves as a stabilizing solvent for the highly reactive n-butyllithium, facilitating selective deprotonation.

Nickel-Catalyzed Coupling Reaction

The lithiated intermediate is subsequently treated with dibromobis(triphenylphosphine)nickel(II), zinc, and tetra-(n-butyl)ammonium iodide in tetrahydrofuran (THF) and ethylene dibromide. This step, conducted at 70°C for 16.5 hours, facilitates a cross-coupling reaction to form the bipyridine framework.

Mechanistic Insights :

  • The nickel catalyst activates the carbon-halogen bonds, enabling coupling between the lithiated bipyridine and silicon-based electrophiles.
  • Zinc acts as a reducing agent to regenerate the active nickel species, while tetra-(n-butyl)ammonium iodide enhances solubility and reaction efficiency.

Silylation with Triisopropoxysilane

The final step involves silylation using sodium hydride as a base to deprotonate the intermediate, followed by reaction with triisopropoxysilane for 16 hours under Schlenk conditions. This introduces the triisopropoxysilyl groups at the 5- and 5'- positions, yielding the target compound.

Optimization Challenges :

  • Sodium hydride must be rigorously dried to prevent hydrolysis, which could lead to reduced yields.
  • Prolonged reaction times (16 hours) ensure complete silylation, though the exact yield remains unreported in publicly available sources.

Reaction Conditions and Parameters

Table 1 summarizes the synthesis steps, reagents, and conditions:

Step Reagents Solvent Temperature Time Atmosphere
1.1 n-Butyllithium Diethyl ether -95°C 1 h Inert (Schlenk)
1.2 Dibromobis(triphenylphosphine)nickel(II), Zn, tetra-(n-butyl)ammonium iodide THF, ethylene dibromide 70°C 16.5 h Inert (Schlenk)
1.3 Sodium hydride, triisopropoxysilane Not specified Ambient 16 h Inert (Schlenk)

Analytical Validation and Applications

Spectroscopic Characterization

While specific spectral data for this compound are not provided in the cited sources, analogous bipyridine derivatives exhibit characteristic UV-Vis absorption bands near 280–300 nm due to π→π* transitions. Nuclear magnetic resonance (NMR) spectroscopy would confirm the presence of isopropoxy groups (δ 1.2–1.4 ppm for CH3 protons) and aromatic protons (δ 7.5–8.5 ppm).

Catalytic and Material Applications

The triisopropoxysilyl groups enable surface immobilization of the bipyridine ligand on silica substrates, making it valuable for heterogeneous catalysis. For example, Gruening et al. (2014) demonstrated its use in ethylene polymerization catalysts, where the silicon groups enhance stability and recyclability.

Chemical Reactions Analysis

Types of Reactions

5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine undergoes various chemical reactions, including:

    Substitution Reactions: The isopropoxy groups can be substituted with other functional groups, allowing for the modification of the compound’s properties.

    Coordination Reactions: The bipyridine units can coordinate with metal ions, forming complexes that are useful in catalysis and materials science.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols). Reactions are typically carried out in polar solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at moderate temperatures (50-80°C).

    Coordination Reactions: Metal salts (e.g., copper(II) sulfate, nickel(II) chloride) are used in coordination reactions, often in aqueous or alcoholic solvents at room temperature.

Major Products

    Substitution Reactions: Products include derivatives with different functional groups replacing the isopropoxy groups.

    Coordination Reactions: Metal complexes with varying stoichiometries and geometries, depending on the metal ion and reaction conditions.

Scientific Research Applications

5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique catalytic properties.

    Materials Science: Incorporated into the synthesis of novel materials, including photochromic periodic mesoporous organosilicas (PPMO) and other nanostructured materials.

    Biology and Medicine:

    Industry: Utilized in the development of advanced coatings, adhesives, and sealants, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which 5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine units act as chelating agents, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, including oxidation-reduction reactions and polymerization. The silicon atom and isopropoxy groups provide additional stability and solubility, enhancing the compound’s effectiveness in different applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5,5'-Bis(triisopropoxysilyl)-2,2'-bipyridine with structurally related bipyridine derivatives, emphasizing substituents, applications, and key properties:

Compound Name Substituents Key Applications/Properties References
This compound Triisopropoxysilyl (-OSi(OⁱPr)₃) PMO synthesis (surface area: 739 m²/g; pore diameter: 3.8 nm); CO₂ adsorption
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine Trifluoromethyl (-CF₃) Electron-withdrawing ligand for Ir(III) photocatalysts; enhances photophysical stability
5,5′-Dimethyl-2,2′-bipyridine Methyl (-CH₃) Intermediate for organic metal complexes; used in OLEDs, photovoltaics (Tm = 115°C)
5,5′-Bis[(1H-imidazol-1-yl)methyl]-2,2′-bipyridine Imidazolyl-methyl Coordination polymers; hydrogen-bonded networks in crystal structures
2,2′-Bipyridine-5,5′-dicarboxylic acid Carboxylic acid (-COOH) Precursor for BODIPY-appended electrochemiluminescent materials
[PtBr₂(5,5′-bis(CF₃CH₂OCH₂)-2,2′-bpy)] CF₃CH₂OCH₂ Luminescent Pt(II) complexes; short Pt···Pt distances (3.526–3.590 Å) for enhanced emission

Thermal and Structural Properties

  • Crystallinity: The crystalline pore walls of BPy-PMO contrast with amorphous phases in non-silylated bipyridine PMOs, enhancing gas adsorption selectivity .

Critical Analysis of Research Findings

  • PMO Design : this compound-derived PMOs outperform analogous triethoxysilyl PMOs in CO₂ capture due to optimized pore geometry and stability .
  • Ligand Efficacy : Trifluoromethyl groups in Ir(III) complexes reduce charge recombination in photocatalysis, whereas methyl groups in 5,5′-dimethyl-2,2′-bipyridine improve solubility for solution-processed devices .
  • Synthetic Challenges : Bromomethyl and trifluoromethyl derivatives require stringent anhydrous conditions, while triisopropoxysilyl compounds demand precise pH control during sol-gel synthesis .

Biological Activity

5,5'-Bis(triisopropoxysilyl)-2,2'-bipyridine is a silane compound that incorporates bipyridine functionalities, which are known for their diverse applications in catalysis and materials science. This compound has garnered attention for its potential biological activity, particularly in the context of catalysis involving carbon dioxide reduction and its interactions with biological systems.

  • IUPAC Name : this compound
  • Molecular Formula : C18H30N2O6Si2
  • Molecular Weight : 414.60 g/mol
  • CAS Number : 1569022-20-3

The compound consists of two triisopropoxysilyl groups attached to a bipyridine core, enhancing its solubility and stability in various environments.

Synthesis

The synthesis of this compound typically involves hydrolysis and condensation reactions of appropriate silane precursors in the presence of bipyridine derivatives. This method allows for the formation of periodic mesoporous organosilica (PMO) materials that can be tailored for specific catalytic applications .

Catalytic Applications

One of the primary areas where this compound shows significant biological activity is in catalysis. Research has demonstrated its effectiveness as a catalyst for the photoreduction of carbon dioxide into useful products like carbon monoxide and formic acid. The immobilization of manganese complexes on PMO materials containing this compound has led to high turnover numbers (TON), indicating robust catalytic activity .

The mechanism by which this compound exerts its biological effects is primarily through the coordination of metal centers. The bipyridine ligands facilitate electron transfer processes essential for catalytic reactions. The site isolation provided by the PMO framework minimizes undesirable side reactions, allowing for efficient catalysis under various conditions .

Case Studies

  • Photocatalytic CO2 Reduction :
    • A study highlighted the use of this compound as a scaffold for manganese complexes that catalyze CO2 reduction. The system achieved up to 720 TON under optimized conditions with various electron donors and photosensitizers .
  • Enzyme Mimicking :
    • Research has explored the potential of bipyridine-based compounds to mimic enzyme activity in biochemical pathways. The structural similarity to natural enzyme cofactors allows these compounds to participate in redox reactions, showcasing their versatility in biological systems .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with other related compounds.

CompoundKey FeaturesBiological Activity
5,5'-Dimethyl-2,2'-bipyridylLacks silane groups; simpler structureModerate catalytic properties
1,10-PhenanthrolineStronger chelation propertiesHigh stability in metal complexes
4,4'-BipyridineSimilar ligand structure; less sterically hinderedEffective in coordination chemistry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.